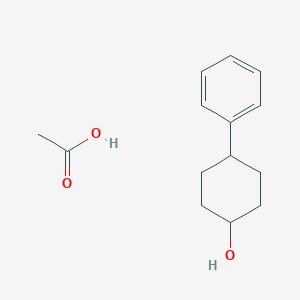
Acetic acid;4-phenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-phenylcyclohexan-1-ol is an organic compound that combines the properties of acetic acid and 4-phenylcyclohexan-1-ol Acetic acid is a simple carboxylic acid with a pungent smell and is widely used in the chemical industry 4-phenylcyclohexan-1-ol is a cyclohexanol derivative with a phenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylcyclohexan-1-ol can be achieved through several methods. One common approach involves the esterification of 4-phenylcyclohexan-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve the carbonylation of methanol to produce acetic acid, followed by its reaction with 4-phenylcyclohexan-1-ol.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Acetic acid;4-phenylcyclohexan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;4-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or binding to receptors, leading to various physiological effects . The phenyl group can enhance its binding affinity to certain targets, while the hydroxyl group can participate in hydrogen bonding, influencing its activity .
Comparison with Similar Compounds
Similar Compounds
Phenylcyclohexanol: Similar structure but lacks the acetic acid moiety.
Cyclohexanol: Lacks the phenyl group and acetic acid moiety.
Acetic acid: Lacks the cyclohexanol and phenyl groups.
Uniqueness
Acetic acid;4-phenylcyclohexan-1-ol is unique due to the combination of the acetic acid and 4-phenylcyclohexan-1-ol moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
55122-66-2 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
acetic acid;4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16O.C2H4O2/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;1-2(3)4/h1-5,11-13H,6-9H2;1H3,(H,3,4) |
InChI Key |
LATTXZXLPCZFGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(CCC1C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















